4-Bromo-7-chloroisoquinoline-1-carboxylic acid
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Overview
Description
4-Bromo-7-chloroisoquinoline-1-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloroisoquinoline-1-carboxylic acid typically involves the bromination and chlorination of isoquinoline derivatives. One common method is the palladium-catalyzed cyclization of 2-alkynyl benzyl azides, which selectively produces 4-bromoisoquinoline and 4-bromoisoquinolone under different conditions . The reaction conditions often involve the use of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing similar catalysts and solvents as in laboratory synthesis. The scalability of these reactions ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-chloroisoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, quinoline derivatives, and coupled products with extended carbon chains.
Scientific Research Applications
4-Bromo-7-chloroisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the structure enhances its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
7-Bromo-1-chloroisoquinoline: A closely related compound with similar structural features and reactivity.
Quinoline-4-carboxylic acid: Another isoquinoline derivative with different substitution patterns and biological activities.
Uniqueness: 4-Bromo-7-chloroisoquinoline-1-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H5BrClNO2 |
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Molecular Weight |
286.51 g/mol |
IUPAC Name |
4-bromo-7-chloroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-8-4-13-9(10(14)15)7-3-5(12)1-2-6(7)8/h1-4H,(H,14,15) |
InChI Key |
NREZCPYWAOEAOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2Br)C(=O)O |
Origin of Product |
United States |
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